molecular formula C14H14FNO2S B4753631 N-(4-fluorobenzyl)-4-methylbenzenesulfonamide

N-(4-fluorobenzyl)-4-methylbenzenesulfonamide

Cat. No. B4753631
M. Wt: 279.33 g/mol
InChI Key: HRVIVIGZQNAJNW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-methylbenzenesulfonamide, also known as FBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBMS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures Investigation : Studies have investigated the crystal structures of closely related compounds to N-(4-fluorobenzyl)-4-methylbenzenesulfonamide, such as N-(4-fluorobenzoyl)benzenesulfonamide and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide. These investigations focused on analyzing packing patterns, intermolecular interactions, and Hirshfeld surface analysis to understand the relationship between crystal structures (Suchetan et al., 2015).

Synthesis and Characterization

  • Synthesis and Characterization Studies : The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, was detailed through spectroscopic and crystallographic means. This study contributes to the understanding of the synthetic processes and structural features of related sulfonamide compounds (Stenfors & Ngassa, 2020).

Biological Activity and Interactions

  • Antimicrobial and Lipoxygenase Inhibition Studies : N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have been synthesized and evaluated for their antibacterial potential and lipoxygenase inhibition. These compounds could be potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

  • DNA Interactions and Antimicrobial Activities : Research on phosphorus-nitrogen compounds, including (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, showed significant DNA interactions and antimicrobial activities. This research provides insights into the potential biomedical applications of these compounds (Elmas et al., 2018).

Spectroscopic and Computational Studies

  • Spectroscopic and Computational Analysis : A combined experimental and quantum chemical approach was used to study the spectroscopic investigation and electronic properties of two sulfonamide derivatives. This research contributes to understanding the structural, electronic, and molecular characteristics of such compounds (Mahmood et al.,2016)

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVIVIGZQNAJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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